molecular formula C27H25ClF3N5O2 B2377791 1-(4-chlorophenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 921989-03-9

1-(4-chlorophenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2377791
CAS No.: 921989-03-9
M. Wt: 543.98
InChI Key: MJUINIGHMMHMMB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C27H25ClF3N5O2 and its molecular weight is 543.98. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.

Mode of Action

This compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prolongs the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of DPP-IV affects the incretin pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestines in response to food intake. They stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-IV, the breakdown of incretins is prevented, leading to increased insulin secretion and decreased blood glucose levels .

Result of Action

The result of the compound’s action is a decrease in blood glucose levels . This makes it a potential candidate for the treatment of type 2 diabetes .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClF3N5O2/c28-21-8-6-19(7-9-21)26(10-1-2-11-26)25(38)32-12-13-36-23-22(15-34-36)24(37)35(17-33-23)16-18-4-3-5-20(14-18)27(29,30)31/h3-9,14-15,17H,1-2,10-13,16H2,(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUINIGHMMHMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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